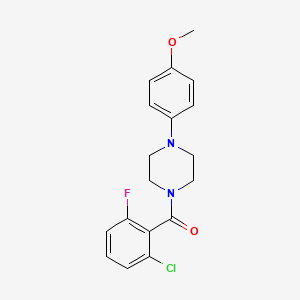![molecular formula C15H11N3O4 B5832995 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5832995.png)
2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide, also known as MNFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acrylamide family and has been shown to possess several unique properties that make it an attractive option for use in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide is not completely understood, but it is believed to work by inducing apoptosis, or programmed cell death, in cancer cells. 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising option for cancer treatment.
Biochemical and Physiological Effects
2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide has been shown to possess several biochemical and physiological effects. In addition to its anticancer properties, 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide has also been shown to possess anti-inflammatory properties and has been used in several studies to investigate its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide in laboratory experiments is its unique properties, which make it an attractive option for use in a variety of different studies. However, there are also several limitations associated with the use of 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide in laboratory experiments, including its high cost and the complex synthesis process required to produce it.
Direcciones Futuras
There are several potential future directions for research involving 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide. One area of research that shows promise is the use of 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide in combination with other anticancer agents to enhance its effectiveness. Additionally, there is potential for 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide to be used in the development of new anti-inflammatory agents and other therapeutic compounds.
In conclusion, 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide is a synthetic compound that has shown promise in several areas of scientific research. Its unique properties and potential applications make it an attractive option for use in laboratory experiments, particularly in the field of cancer research. While there are limitations associated with the use of 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide, there are also several potential future directions for research involving this compound.
Métodos De Síntesis
The synthesis of 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide is a complex process that involves several steps. The most commonly used method for synthesizing 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide is through the reaction of 4-methyl-3-nitrobenzaldehyde with 2-furylacrylic acid in the presence of a catalyst. This reaction results in the formation of 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide, which can then be purified and used for further research.
Aplicaciones Científicas De Investigación
2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide is in the field of cancer research. 2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylamide has been shown to possess potent anticancer properties and has been used in several studies to investigate its potential as a cancer treatment.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-9-2-3-10(7-13(9)18(20)21)14-5-4-12(22-14)6-11(8-16)15(17)19/h2-7H,1H3,(H2,17,19)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSCLBRZPIMWLU-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

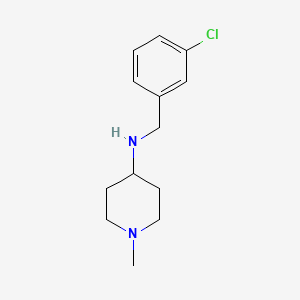
![ethyl [3-(1-naphthoylamino)phenyl]carbamate](/img/structure/B5832920.png)
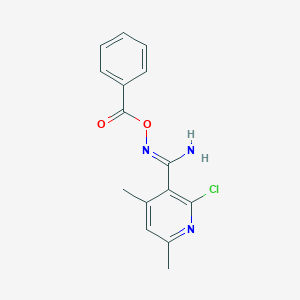

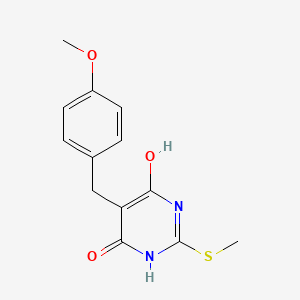
![2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5832943.png)
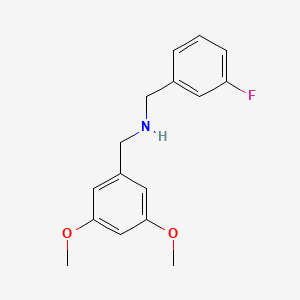
![N-cyclohexyl-2-[4-(diethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B5832958.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5832970.png)
![N,N'-diethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5832979.png)
![2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5832983.png)
![N-(3-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5833009.png)
